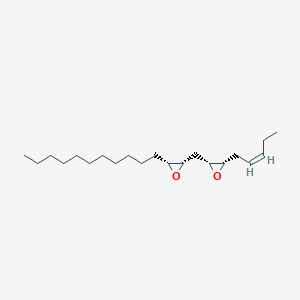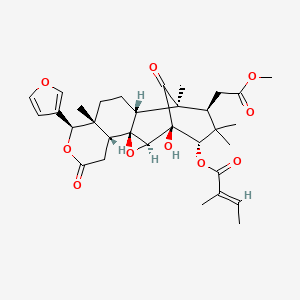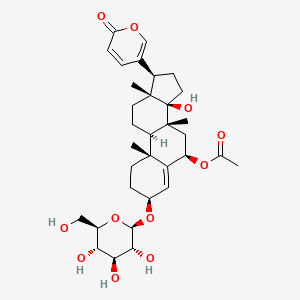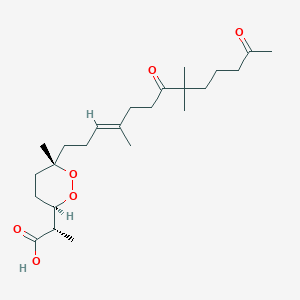
Tokinolid B
Übersicht
Beschreibung
Tokinolide B is a natural product found in Ligusticum striatum, Angelica acutiloba, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Zytotoxische Aktivität
Tokinolid B wurde auf seine zytotoxischen Eigenschaften untersucht, insbesondere gegen menschliche Tumorzelllinien. Forschungen zeigen, dass enantiomere Derivate von this compound eine zytotoxische Aktivität aufweisen, wobei einige Derivate eine signifikante Potenz zeigen . Dies deutet auf potenzielle Anwendungen in der Krebsforschung hin, bei denen this compound verwendet werden könnte, um neue therapeutische Wege zu erforschen oder die Mechanismen der Zytotoxizität zu verstehen.
Neuroprotektive Wirkungen
Studien haben auch gezeigt, dass this compound und seine Derivate neuroprotektive Wirkungen haben können. Mit this compound verwandte Verbindungen wurden auf ihre Fähigkeit untersucht, neuronale Zellen vor Verletzungen durch Glutamat zu schützen, das an neurodegenerativen Erkrankungen beteiligt ist . Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und Parkinson hin.
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von this compound sind ein weiterer interessanter Bereich. Phthalide, einschließlich this compound, wurden mit entzündungshemmenden Wirkungen in Verbindung gebracht, die bei der Untersuchung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten . Diese Anwendung könnte zur Entwicklung neuer entzündungshemmender Medikamente oder Nahrungsergänzungsmittel führen.
Traditionelle Chinesische Medizin
This compound wurde in der chemischen Zusammensetzung traditioneller chinesischer Medizin-Formulierungen identifiziert. Seine Präsenz in diesen Formulierungen ist für die Behandlung von Erkrankungen wie Leukopenie von Bedeutung und trägt zur Gesamtwirksamkeit der Medizin bei . Dies unterstreicht die Bedeutung von this compound in der Ethnopharmakologie und sein Potenzial für breitere Anwendungen in der Kräutermedizin.
Strukturelle Charakterisierung in komplexen Mischungen
Die Verbindung wurde bei der strukturellen Charakterisierung komplexer Mischungen in traditionellen Arzneimitteln verwendet. Moderne Techniken wie die Ultra-Hochleistungs-Flüssigkeitschromatographie gekoppelt mit Massenspektrometrie wurden eingesetzt, um this compound unter anderen Bestandteilen zu identifizieren, was seine Rolle in der analytischen Chemie von pflanzlichen Verbindungen demonstriert .
Sedative und spasmolytische Eigenschaften
Schließlich kann this compound sedative und spasmolytische Eigenschaften besitzen. Obwohl spezifische Studien zu dieser Anwendung in den Suchergebnissen nicht im Detail beschrieben werden, könnte das Potenzial von this compound, auf das zentrale Nervensystem zu wirken, die Forschung in Bereichen wie anxiolytischen und antispasmodischen Therapien eröffnen .
Wirkmechanismus
Tokinolide B is a compound isolated from the rhizomes of Ligusticum porter . This article will cover the mechanism of action of Tokinolide B, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that tokinolide b may have sedative and spasmolytic properties .
Biochemische Analyse
Biochemical Properties
Tokinolide B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Tokinolide B has been shown to interact with ligustilide, a monomeric phthalide, through a Diels-Alder reaction to form its dimeric structure . This interaction is crucial for its biological activity. Additionally, Tokinolide B exhibits antioxidant properties, which contribute to its neuroprotective effects .
Cellular Effects
Tokinolide B exerts various effects on different types of cells and cellular processes. It has been found to have cytotoxic effects on cancer cell lines such as A549, HCT-8, and HepG2 . Tokinolide B influences cell function by inducing apoptosis and arresting the cell cycle in the G1 and S phases. Furthermore, it exhibits neuroprotective effects against glutamate-induced injury in SH-SY5Y cells . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tokinolide B involves several key interactions at the molecular level. Tokinolide B binds to specific biomolecules, leading to enzyme inhibition or activation. For example, treatment of Tokinolide B under basic conditions results in the formation of cyclotokinolide B through an intramolecular condensation process . This transformation highlights the compound’s reactivity and its potential to modulate biochemical pathways. Additionally, Tokinolide B has been shown to influence gene expression, contributing to its cytotoxic and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tokinolide B can change over time. The stability and degradation of Tokinolide B are critical factors that influence its long-term effects on cellular function. Studies have shown that Tokinolide B remains stable under specific storage conditions, such as -20°C and protection from light
Dosage Effects in Animal Models
The effects of Tokinolide B vary with different dosages in animal models. At lower doses, Tokinolide B exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. For instance, high doses of Tokinolide B have been associated with cytotoxicity in cancer cell lines . Understanding the dosage-dependent effects of Tokinolide B is crucial for its potential therapeutic applications.
Metabolic Pathways
Tokinolide B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, Tokinolide B undergoes biotransformation through oxidation, reduction, and cycloaddition reactions These metabolic pathways contribute to the compound’s bioavailability and biological activity
Transport and Distribution
The transport and distribution of Tokinolide B within cells and tissues are essential for its biological activity. Tokinolide B is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of Tokinolide B can provide insights into its therapeutic potential and pharmacokinetics.
Subcellular Localization
Tokinolide B’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The subcellular localization of Tokinolide B influences its interactions with biomolecules and its overall biological effects
Eigenschaften
IUPAC Name |
(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMFTLLDUYBHLI-MUSNRYMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318006 | |
| Record name | Tokinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112966-16-2 | |
| Record name | Tokinolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tokinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tokinolide B and where is it found?
A1: Tokinolide B is a dimeric phthalide, a type of natural product characterized by a fused benzene and lactone ring system. It is primarily found in plants belonging to the Umbelliferae family, particularly in the rhizomes of Angelica acutiloba [] and Ligusticum porteri [, ].
Q2: How is Tokinolide B formed in plants?
A2: Tokinolide B is biosynthesized through a Diels-Alder reaction involving ligustilide, another phthalide compound found in these plants [, , ]. This reaction leads to the formation of a characteristic cyclobutane ring system within the Tokinolide B structure [].
Q3: Has the structure of Tokinolide B been definitively confirmed?
A3: Yes, the structure of Tokinolide B was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Additionally, the absolute configuration of its enantiomeric derivatives has been established using both experimental and theoretical electronic circular dichroism methods [].
Q4: What are the known biological activities of Tokinolide B?
A4: Studies have demonstrated that Tokinolide B possesses cytotoxic activity against various human tumor cell lines []. Furthermore, extracts of Ligusticum porteri, rich in Tokinolide B and other dimeric phthalides, have shown sedative and spasmolytic properties, potentially explaining some traditional uses of this plant [].
Q5: Are there any known derivatives of Tokinolide B with enhanced biological activity?
A5: Yes, researchers have synthesized enantiomeric lactam derivatives of Tokinolide B by reacting it with chiral α-methylbenzylamine []. Interestingly, these derivatives, particularly (-)-8 and (-)-9, exhibited greater potency against certain cancer cell lines compared to the parent compound [].
Q6: Can Tokinolide B be chemically modified?
A6: Yes, Tokinolide B can undergo chemical modifications. For instance, base-catalyzed intramolecular condensation reactions have been reported, showcasing the possibility of generating structurally diverse analogs [, ]. Additionally, the ketoacid derived from Tokinolide B has been shown to undergo differentiated cyclization reactions, further expanding the potential for creating new derivatives [].
Q7: How is Tokinolide B quantified in plant extracts?
A7: A protocol utilizing quantitative 1H NMR spectroscopy has been developed to determine the amount of Tokinolide B in Ligusticum porteri extracts. This method relies on comparing the peak area of specific proton signals from Tokinolide B to that of a known internal standard, 4-dimethylaminopyridine [].
Q8: Is there a way to simultaneously analyze Tokinolide B and other related compounds in plant samples?
A8: Yes, researchers have developed an online high-performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) method for the simultaneous analysis of seventeen chemical constituents in Ligusticum chuanxiong, including Tokinolide B []. This method allows for the identification and quantification of these compounds in complex plant matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)

![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)


![4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B1247467.png)

